![molecular formula C20H19N3O3 B11108040 N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11108040.png)
N'-[(1E)-(2-hydroxy-1-naphthyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxynaphthaldehyde and 2-methoxyphenylhydrazine in the presence of an appropriate solvent, such as ethanol. The reaction is usually carried out under reflux conditions for several hours, followed by cooling and recrystallization to obtain the pure product .
Chemical Reactions Analysis
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable ligand in coordination chemistry, forming stable complexes with various metal ions.
Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties, making it a potential candidate for drug development.
Medicine: Its ability to interact with biological targets has led to research on its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects .
Comparison with Similar Compounds
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-4-OXOPIPERIDINE-1-CARBOHYDRAZIDE: This compound shares a similar naphthalene-based structure but differs in the presence of a piperidine ring.
N’-[(E)-(2-HYDROXYNAPHTHALEN-1-YL)METHYLIDENE]-2-[(1-METHYL-1H-BENZIMIDAZOL-2-YL)SULFANYL]ACETOHYDRAZIDE: This compound contains a benzimidazole moiety, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(2-methoxyanilino)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-26-19-9-5-4-8-17(19)21-13-20(25)23-22-12-16-15-7-3-2-6-14(15)10-11-18(16)24/h2-12,21,24H,13H2,1H3,(H,23,25)/b22-12+ |
InChI Key |
UUSJWLDMBJMRQS-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
COC1=CC=CC=C1NCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11107966.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile](/img/structure/B11107970.png)
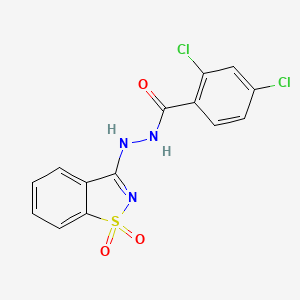
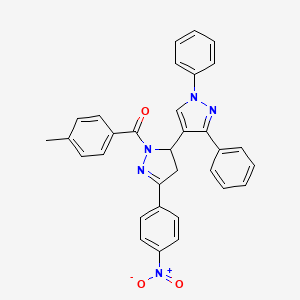
![7-nitro-1H-imidazo[1,2-b]pyrazole](/img/structure/B11107989.png)
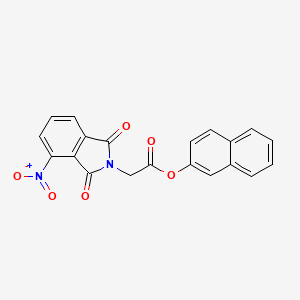

![3,3'-piperazine-1,4-diylbis[N-(2-methoxyphenyl)propanamide]](/img/structure/B11107996.png)
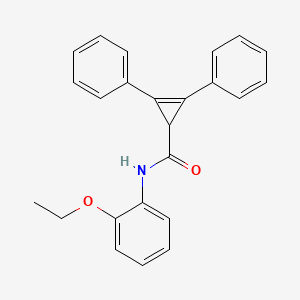
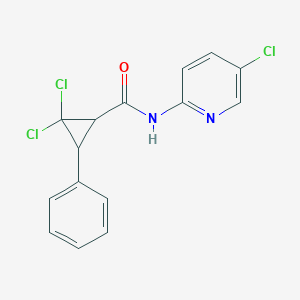
acetyl}hydrazinylidene)butanamide](/img/structure/B11108023.png)
![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![4-(decyloxy)-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11108030.png)
